molecular formula C5H8BrNO B1610671 1-(Bromomethyl)pyrrolidin-2-one CAS No. 93287-12-8

1-(Bromomethyl)pyrrolidin-2-one

Cat. No.: B1610671
CAS No.: 93287-12-8
M. Wt: 178.03 g/mol
InChI Key: OYZVJRCGFYXEMW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a bromomethyl group attached to the nitrogen atom of the pyrrolidinone ring

Mechanism of Action

Biochemical Analysis

Preparation Methods

The synthesis of 1-(Bromomethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the bromination of pyrrolidin-2-one. This can be done using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. Another method involves the reaction of pyrrolidin-2-one with formaldehyde and hydrobromic acid, leading to the formation of the bromomethyl derivative.

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common reagents used in these reactions include nucleophiles like sodium azide, sodium thiolate, and various amines for substitution reactions, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(Bromomethyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

    Organic Synthesis:

Comparison with Similar Compounds

1-(Bromomethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(Chloromethyl)pyrrolidin-2-one: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.

    1-(Hydroxymethyl)pyrrolidin-2-one: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.

    1-(Methyl)pyrrolidin-2-one: Lacks the halogen atom, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-7-3-1-2-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZVJRCGFYXEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50533196
Record name 1-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93287-12-8
Record name 1-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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